2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile
Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a nicotinonitrile core substituted with a 4-chlorophenylsulfanyl group at the 2-position and a phenyl group at the 6-position
Mechanism of Action
Target of Action
A similar compound, 4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amino}ethyl)phenol, is known to target theEstrogen receptor beta . The Estrogen receptor beta is a nuclear hormone receptor that binds estrogens with an affinity similar to that of ESR1 .
Mode of Action
The similar compound mentioned above activates the expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner . This suggests that 2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile might interact with its targets in a similar way, leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction between 2-chloronicotinonitrile and phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the 4-Chlorophenylsulfanyl Group: The 4-chlorophenylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the nicotinonitrile core with 4-chlorothiophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-6-methylnicotinonitrile
- 2-[(4-Chlorophenyl)sulfanyl]-6-ethylnicotinonitrile
- 2-[(4-Chlorophenyl)sulfanyl]-6-propylnicotinonitrile
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile is unique due to the presence of both the 4-chlorophenylsulfanyl and phenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSDIFJZYWOHCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200313 | |
Record name | 2-[(4-Chlorophenyl)thio]-6-phenyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252058-86-9 | |
Record name | 2-[(4-Chlorophenyl)thio]-6-phenyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252058-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Chlorophenyl)thio]-6-phenyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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